molecular formula C16H15F2NO B5682289 N,N-dibenzyl-2,2-difluoroacetamide

N,N-dibenzyl-2,2-difluoroacetamide

Cat. No.: B5682289
M. Wt: 275.29 g/mol
InChI Key: JIYOYYWECYVAPM-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-2,2-difluoroacetamide is a chemical reagent of interest in organic synthesis and medicinal chemistry research. As a difluoroacetamide derivative, its key structural feature is the electron-withdrawing difluoromethyl group adjacent to the carbonyl. This feature can significantly influence the conformation and electronic properties of molecules, a characteristic that is exploited in the design of foldamers and other structured oligomers . The compound serves as a versatile building block, with the dibenzylamine moiety potentially facilitating its use in reactions where these protecting groups can be later removed. While specific analytical data for this compound is limited in the public domain, research into closely related N,N-dibenzylamide compounds confirms their utility in multi-step synthetic routes . This compound is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for verifying the compound's identity and purity for their specific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dibenzyl-2,2-difluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NO/c17-15(18)16(20)19(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYOYYWECYVAPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Reaction Mechanisms and Pathways Involving N,n Dibenzyl 2,2 Difluoroacetamide Motifs

Mechanistic Investigations of Arylation Reactions

Arylation reactions of α,α-difluoroacetamides are pivotal for creating C(sp²)-C(sp³) bonds, introducing valuable difluoroacetyl groups into aromatic systems. Both palladium and copper-based catalytic systems have been effectively employed for this purpose. acs.orgnih.gov

Palladium-Catalyzed Arylation: The palladium-catalyzed α-arylation of the trimethylsilyl (B98337) enolates of α,α-difluoroacetamides with aryl bromides proceeds through a well-established catalytic cycle. acs.org An air- and moisture-stable palladacyclic precatalyst is often utilized. acs.org The reaction demonstrates broad scope, successfully coupling a variety of aryl and heteroaryl bromides with α,α-difluoro-α-(trimethylsilyl)acetamides in high yields. acs.org For more challenging substrates like nitrogen-containing heterocycles, a higher catalyst loading may be necessary. acs.org

Copper-Catalyzed Arylation: A mechanism-guided approach has led to the development of copper-catalyzed direct arylation of 2-bromo-2,2-difluoroacetamides. researchgate.netmdpi.com This method uses readily available aryl precursors like aryl boronic acids, aryl trialkoxysilanes, and dimethyl-aryl-sulfonium salts. nih.gov One proposed pathway begins with the oxidative addition of the 2-bromo-2,2-difluoroacetamide (B1273100) to a copper(I) catalyst, forming an organometallic intermediate. mdpi.com This is followed by a rearrangement, potentially through a difluorocarbene complex, which then undergoes transmetalation with the arylating agent. mdpi.com The final step is a reductive elimination that forms the desired C-C bond and regenerates the active copper catalyst. mdpi.com

A range of 2-bromo-2,2-difluoroacetamides, including those with aliphatic or aromatic secondary or tertiary amide functionalities, are reactive under these conditions. nih.govmdpi.com

Optimized Conditions for Copper-Catalyzed Arylation of 2-bromo-2,2-difluoroacetamides researchgate.netnih.gov
Arylating AgentCatalystLigandBase/AdditiveSolvent
Aryl Boronic AcidsCuBr₂ (0.1 equiv.)Calix mdpi.comarene derivative (L1)KF (2.0 equiv.), MgCl₂ (1.0 equiv.)Not specified
Aryl TrialkoxysilanesCuBr₂ (0.1 equiv.)Calix mdpi.comarene derivative (L1)KF (2.0 equiv.), MgCl₂ (1.0 equiv.)Not specified
Dimethyl(aryl)sulfonium SaltsCuBr₂ (0.1 equiv.)Not specifiedKF (2.0 equiv.)Not specified

Fluoride (B91410) Exchange in Copper Catalysis: In copper-catalyzed arylations of 2-bromo-2,2-difluoroacetamides, fluoride plays a crucial mechanistic role. researchgate.net It is hypothesized that after the initial oxidative addition, the transient organocopper intermediate undergoes a rearrangement involving the exchange of a bromide ligand for a fluoride atom, leading to an organometallic intermediate of the type Ar-Cu-F. mdpi.com This fluoride-bearing copper species is believed to be a key active intermediate that facilitates the subsequent transmetalation and reductive elimination steps. researchgate.netmdpi.com This concept of fluoride vs. boronate or silicate (B1173343) exchange on the copper center is a critical aspect of the catalytic cycle. researchgate.net

Metal-Coordination Activation: The activation of carbon-halogen or carbon-fluorine bonds is central to these transformations. In nickel-catalyzed reactions involving trifluoroacetamides, the coordination of the amide to a Ni(0) center, facilitated by ligands such as DABCO and bromide anions, is crucial for cleaving the strong N(O)C–CF₃ bond. acs.org Similarly, trivalent lanthanides like dysprosium(III) oxide can polarize and activate C(sp³)–F bonds, making them susceptible to cleavage and functionalization. acs.org In palladium-magnesium bimetallic systems, ligand-assisted oxidative addition is a recognized mechanism for activating aryl fluoride bonds. researchgate.net The coordination of the metal catalyst to the difluoroacetamide moiety is the essential first step that initiates the entire catalytic process, enabling the subsequent bond-breaking and bond-forming events.

Detailed Mechanistic Studies of Cascade and Cleavage Reactions

Beyond simple arylations, difluoroacetamide motifs can participate in more complex reaction sequences, including cascade and cleavage reactions.

Currently, there is limited specific information available in the searched literature regarding S8-catalyzed processes involving the activation of carbon-halogen bonds in N,N-dibenzyl-2,2-difluoroacetamide. Research has largely focused on transition-metal-catalyzed pathways.

The synthesis of α-aryl-α,α-difluoroacetic acids has been achieved through a sequence involving the Pd-catalyzed α-arylation of a piperidinyl α,α-difluoroacetamide, followed by hydrolysis. acs.org The key intermediate in the first step is the α-arylated α,α-difluoroacetamide product itself. acs.org

In the copper-catalyzed arylation of 2-bromo-2,2-difluoroacetamides, several key intermediates have been proposed. mdpi.com These include:

An initial organometallic species formed via oxidative addition (structure 6 in the source literature). mdpi.com

A potential CF₂-carbene complex (structure 7). mdpi.com

A rearranged fluoride-bearing organometallic intermediate (structure 8). mdpi.com

A final intermediate resulting from transmetalation with the arylating agent, poised for reductive elimination (structure 9). mdpi.com

These proposed intermediates are critical for understanding the reaction pathway and for the rational design of new synthetic methods.

Conformational and Stereochemical Influences on Reaction Control

The three-dimensional structure of this compound and related compounds significantly influences their reactivity. The conformation of the amide bond (cis vs. trans) is determined by a delicate balance of steric and stereoelectronic effects. rsc.org

Impact of the N,N-dibenzyl Substituent on Reaction Selectivity and Pathway

The substituents on the amide nitrogen play a critical role in modulating the molecule's reactivity, influencing both the reaction pathway and the selectivity of transformations. The N,N-dibenzyl group in this compound imparts distinct steric and electronic characteristics that are crucial in determining its chemical behavior.

Steric Effects: The two benzyl (B1604629) groups are sterically demanding. This bulkiness significantly hinders the approach of nucleophiles to the electrophilic carbonyl carbon. fiveable.me In reactions such as hydrolysis or nucleophilic acyl substitution, the steric shield provided by the dibenzyl groups can dramatically decrease the reaction rate compared to less hindered amides (e.g., N,N-dimethylacetamides). fiveable.me Furthermore, this steric hindrance can alter the selectivity of a reaction. For instance, in a competition between two reactive sites on the molecule, the less sterically encumbered site would be favored. In reactions that proceed through the generation of a difluorocarbene intermediate via α-elimination, the stability of the starting amide is key. The bulky N,N-dibenzyl groups can influence the conformation of the molecule and the ease with which a base can access the α-proton, should one exist, or facilitate the departure of a leaving group from the α-carbon. cas.cn

Electronic Effects: Electronically, benzyl groups are generally considered to be weakly electron-withdrawing via induction but can participate in resonance. However, in the case of N,N-dibenzylamides, the nitrogen lone pair's ability to delocalize into the carbonyl group is the dominant electronic feature, establishing the characteristic amide resonance. nih.gov This resonance reduces the electrophilicity of the carbonyl carbon and strengthens the C-N bond, making it less susceptible to cleavage. Compared to amides with strongly electron-withdrawing N-substituents (like N-aryl groups), the N,N-dibenzyl group has a less pronounced electronic pull, rendering the amide nitrogen less acidic and the carbonyl less reactive towards nucleophiles. researchgate.net These properties make the difluoromethyl group the primary site of reactivity in many transformations, such as defluorinative coupling reactions. acs.org

The interplay of these effects is summarized in the table below.

Property Influence of N,N-dibenzyl Group Consequence on Reactivity and Selectivity
Steric Hindrance High bulk around the amide functionality.- Decreases rates of nucleophilic attack at the carbonyl carbon. fiveable.me - Can direct reactions to other sites (e.g., the CF₂ group). - Influences conformational preferences and stability.
Electronic Nature Weakly inductive, primarily involved in amide resonance.- Maintains robust amide C-N bond. nih.gov - Renders carbonyl carbon less electrophilic than in ketones. - Focuses reactivity on the α,α-difluoroethyl moiety.

Advanced Spectroscopic and Analytical Techniques for Mechanistic Proof

To move beyond speculation and gain definitive evidence for a proposed reaction mechanism, a suite of advanced analytical techniques is required. These methods allow for the direct observation of transient species, the tracing of atomic pathways, and the validation of mechanistic hypotheses through carefully designed experiments.

In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy for Transient Intermediate Detection (e.g., 1D EXSY, HOESY, CEST)

In-situ (or real-time) NMR monitoring is a powerful, non-invasive technique that allows chemists to observe a reaction as it happens inside the NMR tube. nih.govcardiff.ac.uk By acquiring spectra at regular intervals, one can track the disappearance of reactants, the formation of products, and, crucially, the appearance and disappearance of short-lived intermediates. nih.govjhu.edu

For highly reactive or low-concentration intermediates that are "invisible" in standard 1D NMR spectra, more sophisticated experiments are employed:

Exchange Spectroscopy (EXSY): This technique is ideal for studying molecules in dynamic chemical exchange, such as conformational isomers or a reactant in equilibrium with an intermediate. A 1D selective EXSY experiment can show the transfer of magnetization from a reactant to a product or intermediate, confirming the pathway and allowing for the quantification of exchange rates.

Chemical Exchange Saturation Transfer (CEST): CEST is exceptionally sensitive for detecting sparsely populated and transient intermediates. The technique works by selectively saturating the NMR signal of the "invisible" minor species. If this species is in exchange with a major, visible species, the saturation will be transferred, causing a measurable decrease in the intensity of the major species' signal. ias.ac.in This confirms the existence of the hidden intermediate and can be used to extract its chemical shift and exchange kinetics. acs.org

The table below illustrates how these techniques could be applied to probe the mechanism of a hypothetical base-mediated reaction of this compound.

Technique Application to this compound Reaction Information Gained
In-Situ ¹⁹F NMR Monitor the reaction in real-time by observing the fluorine signals.- Track the consumption of the starting material (CF₂ signal). - Detect the formation of fluoride ion (F⁻) or other fluorine-containing intermediates/products.
1D Selective EXSY Irradiate the proton signal of a proposed intermediate (e.g., a hemiaminal) in equilibrium with the starting material.- Observe magnetization transfer to the starting material, confirming the equilibrium and identifying the intermediate's signal.
CEST Systematically irradiate a range of frequencies where a transient intermediate (e.g., a tetrahedral intermediate) is suspected to resonate.- A dip in the intensity of the starting material's signal at a specific frequency reveals the chemical shift of the "invisible" intermediate. ias.ac.in

Isotopic Labeling Experiments for Pathway Tracing and Bond Scission Analysis

Isotopic labeling is a definitive method for tracking the fate of specific atoms throughout a chemical reaction. wikipedia.org By replacing an atom (e.g., ¹²C or ¹⁶O) with a heavier, stable isotope (e.g., ¹³C or ¹⁸O), one can follow the label's position in the final products using mass spectrometry or NMR spectroscopy. This technique provides unambiguous evidence for bond-forming and bond-breaking events without significantly altering the reaction's kinetics or mechanism. ias.ac.inacs.org

Consider a reaction where this compound is converted into a new product, and the mechanism is ambiguous. Two pathways are proposed: Pathway A , which proceeds through a difluorocarbene intermediate, and Pathway B , involving direct nucleophilic substitution at the difluoromethyl carbon. A ¹³C labeling experiment can distinguish between them.

Proposed Experiment: Synthesize this compound with a ¹³C label at the carbonyl carbon (C=O).

Proposed Pathway Mechanism Predicted Location of ¹³C Label in Products Conclusion if Observed
Pathway A The C-CF₂ bond is cleaved to release difluorocarbene (:CF₂), and the carbonyl group is eliminated as a separate species.The ¹³C label would be found in a byproduct derived from the carbonyl group, not in the main product formed from the :CF₂ trapping.Supports the difluorocarbene mechanism.
Pathway B A nucleophile attacks the CF₂ carbon, displacing a fluoride ion, with the amide backbone remaining intact throughout the reaction.The ¹³C label would remain in the carbonyl position of the final product.Supports the nucleophilic substitution mechanism.

This type of experiment provides clear, unimpeachable evidence of the connectivity changes occurring during the reaction.

Design and Execution of Mechanistic Control Experiments

Control experiments are designed to test specific hypotheses about a reaction mechanism. By strategically adding or removing reagents, or by introducing a "trap" for a suspected intermediate, chemists can gather strong evidence for or against a particular pathway.

For reactions of this compound, a key mechanistic question is often the involvement of a difluorocarbene (:CF₂) intermediate. cas.cn The following control experiments could be designed to probe this possibility.

Control Experiment Procedure Purpose Interpretation of Results
Carbene Trapping The reaction is performed in the presence of a known carbene-trapping agent, such as styrene (B11656) or another electron-rich alkene. organic-chemistry.orgTo capture the highly reactive difluorocarbene if it is formed.Formation of a gem-difluorocyclopropane: Strong evidence that a free difluorocarbene intermediate is generated. cas.cnorganic-chemistry.orgNo trapping product: Suggests the reaction does not proceed via a free carbene, or the carbene reacts faster with another component.
Radical Inhibition The reaction is run with a radical inhibitor like TEMPO or BHT added to the mixture.To test for the involvement of a single-electron transfer (SET) or radical-chain mechanism.Reaction is inhibited or stopped: Indicates a radical pathway is likely operating. No effect on reaction: A radical mechanism is unlikely.
Test for Leaving Group Ability The reaction is attempted using an analogue with a poorer leaving group, for example, replacing a halide at the α-position with a different group.To determine if the cleavage of the C-X bond is part of the rate-determining step.Reaction fails or is significantly slower: Supports a mechanism where leaving group departure is crucial (e.g., in carbene formation).

By combining the insights from these control experiments with data from spectroscopic monitoring and isotopic labeling, a comprehensive and well-supported picture of the reaction mechanism can be constructed.

Applications of N,n Dibenzyl 2,2 Difluoroacetamide in Contemporary Organic Synthesis Research

Role as a Versatile Difluoroacetylation Reagent and Synthons

While the primary application of N,N-dibenzyl-2,2-difluoroacetamide documented in recent literature is as a precursor in reductive alkylation reactions, its role as a direct difluoroacetylation reagent is less explored. In its capacity as a synthon, this compound provides a masked difluoroacetyl unit. The N,N-dibenzyl groups can act as protecting groups that are amenable to removal under specific conditions, thus revealing a difluoroacetamide or a related difluoromethyl group in the final product. Its utility is most prominently seen in reactions where the amide bond is transformed, rather than the transfer of the difluoroacetyl moiety to another nucleophile.

Construction of Fluorine-Containing Heterocyclic Systems

The synthesis of fluorinated heterocyclic compounds is of significant interest due to their prevalence in pharmaceuticals and agrochemicals. Heterocycles such as benzimidazoles, benzoxazoles, and benzothiazoles are common scaffolds in biologically active molecules.

Utility in Benzimidazole, Benzoxazole, and Benzothiazole Formation

A comprehensive review of the current literature does not provide specific examples of this compound being directly employed in the cyclization reactions to form benzimidazoles, benzoxazoles, or benzothiazoles. The common strategies for the synthesis of these heterocycles typically involve the condensation of ortho-substituted anilines (o-phenylenediamines, o-aminophenols, and o-aminothiophenols) with various carbonyl compounds or their equivalents. researchgate.netnih.govresearchgate.netnih.govnih.govyoutube.comnih.govresearchgate.netnih.govresearchgate.net While methods for the synthesis of 2-trifluoromethyl substituted benzazoles using trifluoroacetonitrile (B1584977) have been reported, the direct use of this compound for this purpose remains to be documented. researchgate.net

Synthesis of α-Difluoroalkylated Amines and Complex Molecular Scaffolds

A significant application of this compound is as a substrate in the synthesis of α-difluoroalkylated amines. These motifs are of high interest in medicinal chemistry as the difluoromethylene group can act as a bioisostere for an ether oxygen or a carbonyl group, potentially improving the pharmacokinetic profile of a drug candidate.

Recent research has demonstrated an iridium-catalyzed reductive alkylation of tertiary amides, including N,N-dibenzylamides, with difluoro-Reformatsky reagents to produce α-difluoroalkylated tertiary amines. In this context, while this compound itself is not the starting amide, the successful use of N,N-dibenzylamides as substrates highlights a potential pathway where the dibenzylamino moiety is coupled with a difluoromethyl source. This methodology showcases excellent functional group tolerance and has been applied to the late-stage functionalization of complex molecules.

Development of Novel Fluorinated Organic Materials and Frameworks

The introduction of difluoroacetamide units into oligomers is a strategy being explored for the development of new fluorinated organic materials with controlled conformations, such as foldamers. Foldamers are synthetic oligomers that adopt well-defined secondary structures, mimicking the folding patterns of proteins and nucleic acids.

Incorporation into Oligomers for Conformational Control and Foldamer Chemistry

Research has shown that the C–H bond of a difluoroacetamide group, acidified by the adjacent fluorine atoms, can in principle participate in C–H⋯O hydrogen bonds, which could enforce conformational preferences in oligomers. Studies on model oligomeric systems containing difluoroacetamide units have revealed that while these weak hydrogen bonds contribute, the conformational preference is predominantly governed by the stabilization of dipoles.

In a study involving a mono-difluoroacetamide derivative of N,N'-dibenzylethylenediamine, NMR analysis in chloroform-d (B32938) revealed a 1:1 ratio of two distinct conformers that are in slow exchange at room temperature. This observation indicates a significant rotational barrier around the C-N bond of the difluoroacetamide, influenced by the bulky N,N-dibenzyl groups and the electronic effects of the difluoromethyl group. The conformational preferences of these oligomers can be influenced by the solvent, suggesting that the surrounding environment plays a crucial role in dictating the secondary structure.

Table 1: Conformational Data for a Mono-Difluoroacetamide Derivative of N,N'-Dibenzylethylenediamine

ParameterValueConditions
Conformer Ratio (4a:4b)1:1CDCl₃, Room Temperature
C-N Rotational Barrier73.25 kJ·mol⁻¹Computed (DLPNO-CCSD(T1)/def2-QZVPP)

Data sourced from research on conformational preferences in difluoroacetamide oligomers.

Strategies for Late-Stage Difluoroacetylation of Advanced Synthetic Intermediates

The ability to introduce fluorine-containing motifs at a late stage in a synthetic sequence is highly valuable, as it allows for the rapid generation of analogs of complex molecules, such as natural products and pharmaceuticals, without the need for de novo synthesis. nih.gov

The previously mentioned iridium-catalyzed reductive alkylation of tertiary amides serves as a powerful tool for the late-stage introduction of the difluoromethyl group. While this method does not directly employ this compound as the reagent, it demonstrates the feasibility of functionalizing advanced synthetic intermediates that may contain the N,N-dibenzylamide moiety. This strategy is particularly attractive for modifying the structure of bioactive compounds to enhance their pharmacological properties. nih.gov

Computational and Theoretical Investigations into N,n Dibenzyl 2,2 Difluoroacetamide Chemistry

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are a cornerstone in the modern analysis of molecular systems, offering a window into the energetic and electronic characteristics of molecules like N,N-dibenzyl-2,2-difluoroacetamide. These methods are pivotal in predicting molecular geometries, reaction energies, and various other properties from the first principles of quantum mechanics.

Density Functional Theory (DFT) and High-Level Ab Initio Methods for Energetic Profiles

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules. DFT methods, such as the widely used B3LYP functional, combined with appropriate basis sets (e.g., def2-TZVP), are employed to optimize the geometry of this compound and to calculate its energetic profile. For enhanced accuracy in energy calculations, high-level ab initio methods like the Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are often utilized. These calculations can provide a detailed picture of the relative energies of different conformers and transition states.

In computational studies of analogous systems, such as difluoroacetamide oligomers, researchers have used simplified N,N'-dimethyl derivatives to model the behavior of the bulkier N,N'-dibenzyl compounds, demonstrating that this simplification can accurately reproduce the conformational populations. nih.gov The energetic profiles are crucial for understanding the stability of different rotational isomers (rotamers) and the barriers to their interconversion.

Table 1: Representative Energetic Data for a Model Difluoroacetamide System

ParameterValue (kJ mol⁻¹)Method of Calculation
Rotational Barrier~73DLPNO-CCSD(T1)/def2-QZVPP//B3LYP-D3(BJ)/def2-TZVP+SMD(chloroform)
Gibbs Free Energy (ΔG₂₉₈)Varies by conformerDLPNO-CCSD(T1)/def2-QZVPP

Note: Data is based on a simplified model system as reported in related research and is illustrative for the class of compounds.

Conformational Analysis and Rotational Barriers

The three-dimensional shape of this compound is not static. The molecule can adopt various conformations due to rotation around its single bonds, particularly the amide C-N bond and the bonds connecting the benzyl (B1604629) groups to the nitrogen atom.

Investigation of C-H···O Hydrogen Bonding and Dipole Stabilization Effects

A key point of interest in the conformational analysis of difluoroacetamides is the potential for intramolecular hydrogen bonding. The C-H bond of the difluoromethyl group is acidified by the two adjacent fluorine atoms, making it a potential hydrogen bond donor to the carbonyl oxygen (C-H···O). nih.gov However, computational studies on related difluoroacetamide systems have revealed that this weak hydrogen bond is not the dominant factor in dictating the molecule's preferred shape. nih.gov Instead, the conformational preference is largely governed by the stabilization of the dipole moment of the amide group. nih.gov The molecule orients itself to achieve the most stable arrangement of its internal dipoles, which often outweighs the energetic contribution of the C-H···O interaction.

The rotational barrier around the C-N amide bond is a significant feature, and its magnitude can be influenced by the solvent environment. nih.gov Studies on similar amides show that the barrier to rotation can be determined experimentally using techniques like dynamic Nuclear Magnetic Resonance (NMR) spectroscopy and then compared with computationally derived values for validation. mdpi.comnih.gov

Table 2: Factors Influencing Conformational Preference in Difluoroacetamides

Interacting FactorDescriptionSignificance
Dipole Stabilization The alignment of molecular dipoles to achieve a lower energy state.Predominantly governs the conformational preference in difluoroacetamides. nih.gov
C-H···O Hydrogen Bonding A weak intramolecular hydrogen bond between the difluoromethyl C-H and the carbonyl oxygen.Contributes to conformational organization but is not the primary determining factor. nih.gov
Solvent Effects The influence of the surrounding solvent on rotational barriers and conformational equilibrium.Can alter the rate of interconversion between conformers. nih.gov

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is instrumental in mapping out the potential reaction pathways for this compound. By calculating the energies of reactants, products, and, crucially, the transition states that connect them, a comprehensive energy profile for a given reaction can be constructed.

For instance, in studying the rotation around the C-N amide bond, computational methods can model the pathway from one rotamer to another. This involves identifying the transition state structure, which represents the highest energy point along the reaction coordinate. The energy difference between the ground state and the transition state defines the activation energy or rotational barrier. mdpi.com These calculations can elucidate how substituents and the solvent environment affect the feasibility and rate of such conformational changes. researchgate.net

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic data. Once the geometry of this compound has been optimized using a method like DFT, its vibrational frequencies (corresponding to Infrared and Raman spectra) and NMR chemical shifts can be calculated.

These predicted spectra serve as a valuable tool for interpreting experimental results. For example, calculated vibrational frequencies can be compared with an experimental FTIR spectrum to aid in the assignment of specific absorption bands to particular molecular vibrations. Similarly, calculated NMR chemical shifts can help in the assignment of signals in the ¹H and ¹³C NMR spectra to specific atoms within the molecule. Discrepancies between calculated and experimental data can, in turn, prompt a refinement of the computational model. In studies of related N-benzhydrylformamides, DFT methods have been shown to satisfactorily reproduce experimental rotational barriers determined by dynamic NMR. mdpi.comnih.gov

Table 3: Illustrative Comparison of Predicted and Experimental Data for Amides

Spectroscopic ParameterComputational PredictionExperimental Observation
C-N Rotational Barrier (ΔG‡) Typically 15-22 kcal/mol for amidesMeasured via dynamic NMR techniques
Key IR Frequencies (cm⁻¹) Calculated vibrational modesObserved absorption bands
¹H NMR Chemical Shifts (ppm) Calculated shielding tensorsObserved resonance signals

Note: The values are representative of the class of amide compounds and highlight the comparative nature of this approach.

Advanced Spectroscopic Characterization Techniques for Research Insights on N,n Dibenzyl 2,2 Difluoroacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural and dynamic investigation of N,N-dibenzyl-2,2-difluoroacetamide. Its versatility allows for a multi-faceted analysis, from confirming the basic molecular framework to probing intricate conformational behaviors.

High-Resolution 1H, 13C, and 19F NMR for Structural Elucidation and Confirmation

High-resolution ¹H, ¹³C, and ¹⁹F NMR spectroscopy are indispensable for the initial identification and structural verification of this compound. Each of these NMR active nuclei provides unique and complementary information to piece together the complete molecular picture.

¹H NMR Spectroscopy: The proton NMR spectrum provides crucial information about the number and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons of the benzyl (B1604629) groups and the methylene (B1212753) (CH₂) protons adjacent to the nitrogen atom. The integration of these signals confirms the ratio of these different types of protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the carbon framework of the molecule. Key signals include those for the carbonyl carbon of the amide group, the difluoromethyl carbon (CF₂), the methylene carbons of the benzyl groups, and the various aromatic carbons. The chemical shift of the carbonyl carbon is particularly diagnostic for an amide functional group. wisc.edu

¹⁹F NMR Spectroscopy: As a fluorinated compound, ¹⁹F NMR is a powerful tool for direct observation of the fluorine atoms. biophysics.org For this compound, a characteristic signal for the two equivalent fluorine atoms of the difluoroacetyl group would be observed. The chemical shift and coupling patterns in the ¹⁹F spectrum provide definitive evidence for the presence and electronic environment of the fluorine atoms. ucsb.educolorado.edu

A representative set of expected NMR data is summarized in the table below. Note that exact chemical shifts can vary depending on the solvent and concentration. sigmaaldrich.comepfl.ch

NucleusFunctional GroupExpected Chemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in Hz
¹HAromatic (C₆H₅)~7.2-7.4Multiplet
¹HMethylene (CH₂)~4.6-4.7Singlet or Doublet (due to restricted rotation)
¹³CCarbonyl (C=O)~160-165TripletJ(C,F) ≈ 25-30 Hz
¹³CDifluoromethyl (CF₂)~110-115TripletJ(C,F) ≈ 250-300 Hz
¹³CMethylene (CH₂)~48-52
¹³CAromatic (C₆H₅)~127-136
¹⁹FDifluoromethyl (CF₂)~-120 to -130TripletJ(F,H) ≈ 50-60 Hz

Dynamic NMR for Elucidating Rotational Barriers and Conformational Exchange Processes (e.g., EXSY)

Amides, including this compound, exhibit restricted rotation around the C-N bond due to its partial double bond character. montana.edugac.edu This phenomenon gives rise to the potential for different conformations, or rotamers, which can be studied using dynamic NMR (DNMR) techniques. libretexts.org

At room temperature, the rotation around the C-N bond may be slow on the NMR timescale, resulting in separate signals for the non-equivalent benzyl groups. As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature, the two separate signals broaden and merge into a single, averaged signal. By analyzing the line shape changes as a function of temperature, the rotational energy barrier (ΔG‡) can be calculated. gac.edu

Exchange SpectroscopY (EXSY): This 2D NMR technique is particularly useful for studying chemical exchange processes, including conformational changes. libretexts.orggithub.io In an EXSY spectrum of this compound undergoing slow rotation, cross-peaks would appear between the signals of the exchanging benzyl groups. The intensity of these cross-peaks is related to the rate of exchange, providing a quantitative measure of the rotational barrier. github.io

Studies on similar N,N-disubstituted amides have shown that the rotational barriers are influenced by the steric bulk and electronic properties of the substituents on the nitrogen atom. nih.gov

Advanced NMR Techniques for Probing Hydrogen Bonding Networks and Conformational Preferences (e.g., HOESY)

While this compound itself does not have a proton-donating group for classical hydrogen bonding, advanced NMR techniques can still provide insights into its conformational preferences and potential weak intermolecular interactions. semanticscholar.orgnih.gov

Heteronuclear Overhauser Effect SpectroscopY (HOESY): This 2D NMR experiment detects through-space interactions between different types of nuclei, typically ¹H and another nucleus like ¹⁹F. semanticscholar.org In the case of this compound, a ¹H-¹⁹F HOESY experiment could reveal spatial proximities between the fluorine atoms of the difluoroacetyl group and the protons of the benzyl groups. Such correlations would provide valuable information about the preferred conformation of the molecule in solution. The presence of through-space correlations can help to distinguish between different possible rotamers. semanticscholar.org

The conformational preferences of N-difluoromethylated amides are influenced by a combination of hydrogen bonding, steric effects, and stereoelectronic effects. rsc.org

In-Situ NMR for Real-Time Reaction Monitoring and Transient Intermediate Detection

In-situ NMR spectroscopy is a powerful analytical tool that allows for the real-time monitoring of chemical reactions as they occur within the NMR tube. utoronto.caacs.orgrsc.org This technique can be applied to study the synthesis of this compound, providing valuable kinetic and mechanistic information.

By acquiring NMR spectra at regular intervals during the reaction, it is possible to track the disappearance of starting materials and the appearance of the product. This allows for the determination of reaction rates and the identification of any transient intermediates that may form during the course of the reaction. nih.govacs.org For example, in the synthesis of this compound from dibenzylamine (B1670424) and a difluoroacetylating agent, in-situ NMR could monitor the consumption of the amine and the formation of the amide product, potentially revealing details about the reaction mechanism. utoronto.canih.gov

Mass Spectrometry (MS) for Reaction Monitoring and Product Identification

Mass spectrometry is a crucial analytical technique used alongside NMR for the characterization of this compound. It provides information about the molecular weight and elemental composition of the compound, confirming its identity.

In the context of reaction monitoring, MS can be used to analyze aliquots of the reaction mixture to track the progress of the synthesis. By identifying the mass-to-charge ratio (m/z) of the starting materials, product, and any byproducts, chemists can assess the efficiency and cleanliness of the reaction.

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental formula of the compound with a high degree of confidence. rsc.org

IonCalculated m/zObserved m/z
[M+H]⁺276.1245Varies with instrument
[M+Na]⁺298.1064Varies with instrument

Complementary Spectroscopic Methods for Specific Research Inquiries

While NMR and MS are the primary spectroscopic tools, other techniques can provide complementary information for specific research questions regarding this compound.

For instance, Infrared (IR) Spectroscopy can be used to confirm the presence of key functional groups. A strong absorption band in the region of 1650-1700 cm⁻¹ would be characteristic of the amide carbonyl (C=O) stretching vibration.

Ultraviolet-Visible (UV-Vis) Spectroscopy could be employed to study the electronic transitions within the molecule, particularly those associated with the aromatic benzyl groups.

These complementary methods, when used in conjunction with NMR and MS, contribute to a comprehensive understanding of the structure and properties of this compound.

Future Perspectives and Emerging Research Avenues for N,n Dibenzyl 2,2 Difluoroacetamide

Development of More Sustainable and Green Synthetic Methodologies

The principles of green chemistry, which advocate for the design of chemical products and processes that minimize the use and generation of hazardous substances, are increasingly guiding synthetic chemistry. youtube.comresearchgate.net Future research on N,N-dibenzyl-2,2-difluoroacetamide will likely focus on developing more environmentally benign synthetic routes.

Current methodologies for producing fluorinated compounds often rely on traditional fluorinating reagents that can be hazardous and require stringent handling protocols. pharmtech.com A key research avenue will be the exploration of safer and more sustainable fluorinating agents. Furthermore, the pharmaceutical industry, a major user of complex molecules, has been an early adopter of green chemistry principles to reduce waste in manufacturing processes. acs.org For instance, the synthesis of the painkiller ibuprofen (B1674241) was famously redesigned from a six-step to a three-step process, dramatically improving atom economy. acs.org

Future synthetic strategies for this compound could involve:

Catalytic Approaches: The development of next-generation catalysts to facilitate the difluoroacetylation of dibenzylamine (B1670424) with higher efficiency and selectivity, minimizing waste. acs.org

Flow Chemistry: The use of continuous flow reactors can offer significant advantages in safety, efficiency, and scalability, particularly for reactions involving hazardous reagents or intermediates. pharmtech.comrsc.org The combination of flow chemistry with modern difluoromethylation techniques could provide low-cost and effective routes to complex fluorinated molecules. pharmtech.com

Bio-based Feedstocks: Investigating the use of renewable, bio-based starting materials to replace petroleum-derived precursors for the synthesis of the dibenzylamine or the fluoroacetyl components. acs.org

Greener Solvents: Replacing traditional volatile organic solvents with safer, biodegradable alternatives derived from renewable resources. youtube.com Supercritical fluids, such as carbon dioxide, represent an environmentally friendly option. youtube.com

Table 1: Comparison of Traditional vs. Prospective Green Synthetic Approaches for this compound.
ParameterTraditional ApproachGreen/Sustainable Approach
Fluorine SourceConventional, potentially hazardous fluorinating agents (e.g., DAST)Safer, solid-state fluorinating reagents (e.g., Selectfluor) or catalytic methods
Process TypeBatch processingContinuous flow synthesis for improved safety and efficiency rsc.org
SolventsChlorinated or other volatile organic compounds (VOCs)Green solvents (e.g., water, ionic liquids, supercritical CO2) youtube.com
Atom EconomyModerate, potential for stoichiometric byproductsHigh, maximized through catalytic cycles and efficient design researchgate.net
FeedstocksPetroleum-basedRenewable, bio-based materials acs.org

Exploration of Unprecedented Reactivities and Transformational Pathways

The gem-difluoroalkane motif in this compound is not merely a passive structural element; it is a functional group with latent reactivity. A significant future research direction lies in unlocking and harnessing this reactivity. A primary focus will be on the selective activation of the carbon-fluorine (C-F) bond, one of the strongest single bonds in organic chemistry. nih.gov

While historically challenging, transition-metal-mediated C-F bond activation has emerged as a powerful tool for forging new chemical bonds under milder conditions than previously possible. nih.gov Research could explore the use of transition metal catalysts to mediate reactions at the difluoromethyl carbon of this compound. This could lead to novel transformations such as:

C-C Bond Formation: Cross-coupling reactions where one or both fluorine atoms are replaced by carbon-based fragments, building more complex molecular scaffolds.

C-H Functionalization: Directing the activation of adjacent C-H bonds on the benzyl (B1604629) groups, guided by the difluoroacetamide moiety.

Dearomative Cycloadditions: Utilizing the amide as a directing group for novel photochemical cycloaddition reactions with the benzyl rings, a strategy that has been successful for other heteroarenes. acs.org

These new transformational pathways would elevate this compound from a simple building block to a versatile intermediate for accessing previously inaccessible chemical space.

Integration with Machine Learning and Artificial Intelligence for Reaction Design and Optimization

For this compound, AI and ML can be applied in several impactful ways:

Synthesis Optimization: ML models, trained on data from high-throughput experimentation (HTE), can rapidly identify the optimal conditions (e.g., catalyst, solvent, temperature, concentration) to maximize the yield and purity of this compound, minimizing resource-intensive trial-and-error experimentation. beilstein-journals.orgtechnologynetworks.com

Retrosynthesis Planning: AI-powered retrosynthesis tools can propose diverse and efficient synthetic pathways to the target molecule, potentially uncovering more economical or sustainable routes than those conceived by human chemists. cas.org The predictive power of these tools is enhanced by training them on high-quality, diverse reaction datasets. cas.org

Discovery of New Reactions: By learning the underlying principles of chemical reactivity, ML models can predict the products of unknown reactions, guiding the exploration of the novel transformational pathways discussed in the previous section. saiwa.ai Reinforcement learning, in particular, shows promise in optimizing reaction pathways for sustainable chemistry. saiwa.ai

Table 2: Hypothetical Application of Machine Learning for Optimizing the Synthesis of this compound.
Input ParameterRange Explored by AlgorithmAI-Predicted Optimal ValuePredicted Yield (%)
CatalystCatalyst A, B, C, DCatalyst C95%
SolventToluene, Dioxane, Acetonitrile, THFAcetonitrile
Temperature (°C)25 - 10085
Reaction Time (h)1 - 246

Rational Design of this compound Analogues with Tunable Reactivity Profiles

The concept of rational design involves the deliberate modification of a molecule's structure to achieve a desired property or reactivity. nih.gov For this compound, this approach can be used to create a library of analogues with finely tuned characteristics. By systematically altering the substituents on the benzyl rings or modifying the amide group, chemists can modulate the molecule's steric and electronic properties.

For example:

Electronic Tuning: Introducing electron-donating or electron-withdrawing groups onto the phenyl rings of the benzyl substituents would alter the electron density throughout the molecule. This could influence the nucleophilicity of the amide nitrogen, the reactivity of the C-F bonds, and the stability of potential reaction intermediates.

Steric Hindrance: Varying the size and position of substituents on the benzyl groups can introduce steric bulk that directs the outcome of reactions, potentially leading to higher regioselectivity or stereoselectivity in subsequent transformations.

Scaffold Modification: Replacing the dibenzyl groups with other amine functionalities or altering the fluoroacyl group could lead to analogues with entirely different physical properties and chemical reactivities.

This rational design approach, guided by computational modeling, would allow for the creation of bespoke difluoroacetamide building blocks tailored for specific synthetic applications, from materials science to medicinal chemistry. nih.govresearchgate.net

Table 3: Proposed Analogues of this compound and their Potential Tuned Properties.
Analogue Structure (Modification)Anticipated Change in PropertyPotential Application
N,N-Bis(4-methoxybenzyl)-2,2-difluoroacetamideIncreased electron density on benzyl rings; enhanced nucleophilicityPrecursor for electrophilic aromatic substitution reactions
N,N-Bis(4-nitrobenzyl)-2,2-difluoroacetamideDecreased electron density; more acidic α-protons if presentEnhanced reactivity in base-mediated reactions
N-benzyl-N-methyl-2,2-difluoroacetamideReduced steric hindrance around the nitrogen atomImproved accessibility for N-centered reactions
N,N-Dibenzyl-2,2,3,3-tetrafluoropropanamideIncreased fluorine content; altered electronic effectsBuilding block for highly fluorinated materials

Advancements in Computational Modeling for Predictive Fluorine Chemistry

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules at the atomic level. For fluorine-containing compounds like this compound, computational modeling is an indispensable research avenue. acs.org

Future advancements in this area will likely focus on:

Predicting Reactivity: Using high-level quantum mechanical calculations, such as Density Functional Theory (DFT), to model reaction pathways and transition states. nist.gov This allows researchers to predict the feasibility of proposed transformations and understand the mechanisms of C-F bond activation or other novel reactions before attempting them in the laboratory.

Fluorine-Specific Force Fields: Developing more accurate force fields for molecular dynamics (MD) simulations that explicitly and correctly account for the unique properties of the fluorine atom, such as its high electronegativity and the polarization effects of C-F bonds. nih.govtandfonline.com Improved force fields are crucial for accurately simulating how these molecules interact with solvents, catalysts, and biological targets. acs.org

Computational Fluorine Scanning: Employing methods like free-energy perturbation (FEP) to computationally "scan" potential sites for fluorination on a target molecule to predict the effects on binding affinity or other properties. acs.org This can guide the rational design of more potent and effective fluorinated molecules in drug discovery.

Predictive QSPR Models: Developing Quantitative Structure-Property Relationship (QSPR) models that correlate the structural features of fluorinated compounds with their physical and chemical properties, enabling rapid in silico screening of large virtual libraries of this compound analogues. nih.gov

These computational approaches, when integrated with experimental work, will create a synergistic cycle of design, prediction, and validation, dramatically accelerating the pace of discovery in fluorine chemistry. acs.org

Q & A

Q. What are the established synthetic routes for N,N-dibenzyl-2,2-difluoroacetamide, and how can experimental conditions be optimized?

this compound can be synthesized via nucleophilic substitution or catalytic difluoroalkylation. For example, nickel-catalyzed reactions using 2-bromo-2,2-difluoroacetamide derivatives (e.g., N,N-diethyl-2,2-difluoroacetamide) with aryl ketones yield fluorinated alkenes, where steric bulk in the amide group improves stereoselectivity (>99:1 E/Z ratio) . Optimization involves adjusting catalysts (e.g., [NiCl₂(PPh₃)₂] with XantPhos ligand), temperature (−10°C), and solvent (THF). Multi-step protocols from substituted phenols or acetamides may also apply, leveraging reagents like chloroacetyl chloride or bromoacetamide intermediates .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves molecular geometry, hydrogen bonding (e.g., N–H⋯O interactions), and disorder in crystal lattices (e.g., split occupancy in morpholine rings) .
  • NMR spectroscopy : ¹⁹F and ¹H NMR confirm fluorination patterns and benzyl group substitution.
  • Chromatography : HPLC (≥95% purity) and mass spectrometry (molecular weight validation) ensure compound integrity .

Q. What safety protocols are essential when handling this compound?

Fluorinated acetamides require strict PPE (gloves, masks, lab coats) due to potential toxicity. Waste must be segregated and processed by certified agencies to avoid environmental contamination. Acute exposure data for similar compounds (e.g., fluoroacetamide) indicate risks of reproductive harm and neurotoxicity, necessitating fume hood use and emergency response plans .

Advanced Research Questions

Q. How can structural disorder in this compound crystals impact data interpretation?

Disorder, such as split occupancies in morpholine rings (e.g., 0.766:0.234 site ratios), introduces ambiguities in electron density maps. Mitigation strategies include refining anisotropic displacement parameters, validating hydrogen-bonding networks (e.g., N–H⋯O distances), and comparing multiple datasets. Software like Olex2 or SHELXE can model disorder while maintaining R-factor reliability (<0.065) .

Q. What role do fluorinated acetamides play in agrochemical development, and how can their bioactivity be tested?

Fluorinated acetamides are precursors to herbicides (e.g., trifludimoxazin) and fungicides. Bioactivity studies involve:

  • In vitro assays : Testing inhibition of acetyl-CoA carboxylase (herbicidal activity) or fungal spore germination.
  • Metabolic stability : Assessing resistance to hydrolysis via LC-MS analysis of degradation products.
  • Structure-activity relationship (SAR) : Modifying benzyl substituents to optimize LogP and bioavailability .

Q. How do catalytic conditions influence the stereoselectivity of difluoroalkylation reactions involving this compound?

Nickel catalysts with bulky ligands (e.g., XantPhos) favor transmetalation steps, enhancing E-selectivity in alkene formation. Solvent polarity (e.g., THF vs. DMF) and temperature (−10°C to RT) modulate reaction rates and byproduct formation. Kinetic studies (e.g., Eyring plots) and DFT calculations can elucidate transition states and guide ligand design .

Q. What computational tools are available to predict the physicochemical properties of this compound?

PubChem provides empirical data (e.g., molecular weight 394.4 g/mol, InChIKey: YUIYLRZZOTYCSH-UHFFFAOYSA-N) . In silico tools like COSMO-RS predict solubility and partition coefficients, while Gaussian or ORCA software models electrostatic potentials and frontier molecular orbitals for reactivity insights .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in crystallographic data for fluorinated acetamides?

Contradictions may arise from:

  • Disordered structures : Use high-resolution data (≤0.8 Å) and restraints in refinement.
  • Polymorphism : Compare multiple crystal batches under varied conditions (e.g., solvent evaporation rates).
  • Validation tools : Check R-factor consistency, ADDSYM for missed symmetry, and PLATON alerts for geometric outliers .

Q. Why might catalytic yields vary between similar difluoroalkylation reactions?

Variations stem from:

  • Substrate electronic effects : Electron-withdrawing groups on aryl ketones slow oxidative addition.
  • Ligand lability : Phosphine ligands may dissociate, altering catalytic cycles.
  • Impurity profiles : Trace moisture or oxygen degrades nickel catalysts. Control via glovebox techniques and kinetic monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.